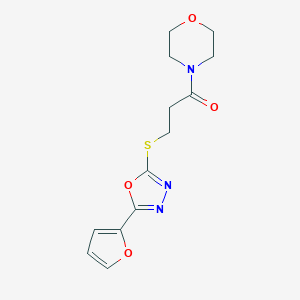

5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide, also known as FSL-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. FSL-1 is a potent activator of Toll-like receptor 2 (TLR2), which plays a crucial role in the innate immune response. The compound has been shown to stimulate the production of cytokines and chemokines, which are important mediators of inflammation and immune defense.

Wirkmechanismus

5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide activates TLR2 by binding to its extracellular domain, which triggers a signaling cascade that leads to the production of cytokines and chemokines. The activation of TLR2 by this compound is dependent on the presence of a co-receptor, CD14, which enhances the binding of the compound to TLR2. The signaling pathway activated by this compound involves the activation of various intracellular signaling molecules, including MyD88, IRAK, and TRAF6.

Biochemical and Physiological Effects

This compound has been shown to stimulate the production of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). These molecules play important roles in the immune response, including the recruitment and activation of immune cells. This compound has also been shown to enhance the phagocytic activity of macrophages, which are important immune cells that engulf and destroy pathogens.

Vorteile Und Einschränkungen Für Laborexperimente

5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has several advantages for use in laboratory experiments. It is a potent and specific activator of TLR2, which allows for the selective activation of this receptor in cell culture and animal models. The compound is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the immune response. However, this compound has some limitations, including its potential toxicity and the fact that it may not fully replicate the natural activation of TLR2 by bacterial pathogens.

Zukünftige Richtungen

There are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide. One area of interest is the development of this compound-based vaccines for infectious diseases. This compound has been shown to stimulate the immune response to bacterial and viral infections, and may be a useful adjuvant for vaccine development. Another area of interest is the use of this compound in cancer immunotherapy. The compound has been shown to activate immune cells that can recognize and destroy cancer cells, and may be a promising tool for enhancing the immune response to cancer. Finally, further research is needed to fully understand the signaling pathway activated by this compound and its potential role in various diseases.

Synthesemethoden

The synthesis of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 2-furoyl chloride, 4-morpholinecarboxylic acid, and thionyl chloride. The reaction proceeds through multiple steps, including the formation of an intermediate oxadiazole ring and the addition of the morpholine group. The final product is purified by column chromatography and characterized by various analytical techniques.

Wissenschaftliche Forschungsanwendungen

5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been widely used in scientific research for its ability to activate TLR2 and stimulate the immune response. The compound has been used to study the role of TLR2 in various diseases, including infectious diseases, autoimmune disorders, and cancer. This compound has been shown to enhance the immune response to bacterial and viral infections, and to promote the clearance of pathogens from the body. The compound has also been studied for its potential use in cancer immunotherapy, as it can stimulate the production of cytokines that activate immune cells.

Eigenschaften

Molekularformel |

C13H15N3O4S |

|---|---|

Molekulargewicht |

309.34 g/mol |

IUPAC-Name |

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylpropan-1-one |

InChI |

InChI=1S/C13H15N3O4S/c17-11(16-4-7-18-8-5-16)3-9-21-13-15-14-12(20-13)10-2-1-6-19-10/h1-2,6H,3-5,7-9H2 |

InChI-Schlüssel |

KOSLEHYGXXDMCH-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |

Kanonische SMILES |

C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |

Löslichkeit |

35 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B285592.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B285593.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B285595.png)

![N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)

![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285598.png)

![N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285599.png)

![3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285602.png)

![N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285606.png)

![N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285610.png)

![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)

![N-(2-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285613.png)

![N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)

![1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285619.png)